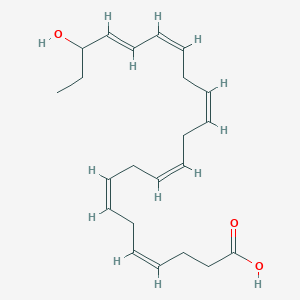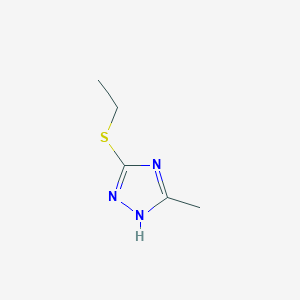
20-Hydroxyeicosatetraensäure (20-HDoHE)
Übersicht
Beschreibung
20-Hydroxy-4Z,7Z,10Z,13Z,16Z,18E-docosahexaenoic acid, commonly known as 20-Hydroxy-Docosahexaenoic Acid, is a hydroxylated derivative of docosahexaenoic acid. It belongs to the class of very long-chain fatty acids and is characterized by an aliphatic tail containing 22 carbon atoms. This compound is an important endogenous metabolite and is involved in various biological processes .
Wissenschaftliche Forschungsanwendungen
20-Hydroxy-Docosahexaenoic Acid has several scientific research applications:
Chemistry: It is used as a marker for oxidative stress and lipid peroxidation studies.
Industry: It is used in the development of analytical tools for lipidomic analysis.
Wirkmechanismus
Target of Action
20-HDoHE, also known as (±)20-HDHA, is an autoxidation product of Docosahexaenoic acid (DHA) . It is formed by the peroxidation process in human platelets and rat brain homogenate It is known that dha and its metabolites have a broad range of targets, including various receptors, ion channels, and enzymes involved in signal transduction .
Mode of Action
DHA and its metabolites are known to interact with their targets, leading to changes in cell signaling and gene expression
Biochemical Pathways
20-HDoHE is a part of the complex network of biochemical pathways involving DHA and its metabolites . DHA is a major component of fish oil and is known to have beneficial effects on human diseases such as arthritis, Alzheimer’s disease, lung fibrosis, and inflammatory bowel diseases
Result of Action
These may include anti-inflammatory effects, neuroprotective effects, and benefits for cardiovascular health .
Action Environment
Factors such as diet, lifestyle, and individual genetic makeup can influence the metabolism of dha and its metabolites, and thus may also influence the action of 20-hdohe .
Biochemische Analyse
Biochemical Properties
20-HDoHE interacts with various enzymes, proteins, and other biomolecules. It is an autoxidation product of Docosahexaenoic acid (DHA), indicating that it may interact with enzymes involved in lipid oxidation
Cellular Effects
20-HDoHE has been shown to have effects on various types of cells and cellular processes. For instance, it has been linked to beneficial effects on human diseases such as arthritis, Alzheimer’s disease, lung fibrosis, and inflammatory bowel diseases
Molecular Mechanism
The molecular mechanism of 20-HDoHE is complex and involves several biochemical reactions. As an autoxidation product of DHA, 20-HDoHE may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
20-HDoHE is involved in the metabolic pathways of DHA, indicating that it may interact with enzymes or cofactors involved in these pathways
Vorbereitungsmethoden
20-Hydroxy-Docosahexaenoic Acid can be synthesized through the autoxidation of docosahexaenoic acid. This process involves the exposure of docosahexaenoic acid to oxygen, leading to the formation of hydroperoxy derivatives, which are then reduced to hydroxyl derivatives using sodium borohydride . Additionally, it can be formed through the peroxidation process in human platelets and rat brain homogenates .
Analyse Chemischer Reaktionen
20-Hydroxy-Docosahexaenoic Acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxy derivatives.
Reduction: Sodium borohydride is commonly used to reduce hydroperoxy derivatives to hydroxyl derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxygen for oxidation and sodium borohydride for reduction. The major products formed from these reactions are hydroperoxy and hydroxyl derivatives of docosahexaenoic acid .
Vergleich Mit ähnlichen Verbindungen
20-Hydroxy-Docosahexaenoic Acid is unique compared to other hydroxylated derivatives of docosahexaenoic acid due to its specific hydroxylation at the 20th carbon position. Similar compounds include:
- 4-Hydroxy-Docosahexaenoic Acid
- 7-Hydroxy-Docosahexaenoic Acid
- 10-Hydroxy-Docosahexaenoic Acid
- 13-Hydroxy-Docosahexaenoic Acid
- 16-Hydroxy-Docosahexaenoic Acid
- 18-Hydroxy-Docosahexaenoic Acid
These compounds differ in the position of the hydroxyl group, which can influence their biological activity and applications .
Eigenschaften
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,18E)-20-hydroxydocosa-4,7,10,13,16,18-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)25/h3-4,7-10,13-17,19,21,23H,2,5-6,11-12,18,20H2,1H3,(H,24,25)/b4-3-,9-7-,10-8-,15-13-,16-14-,19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZXOJOCNGKDNI-LFVREGEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)













